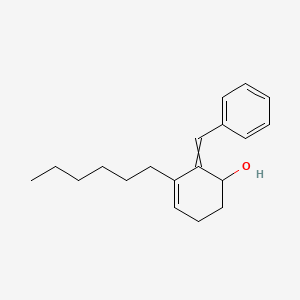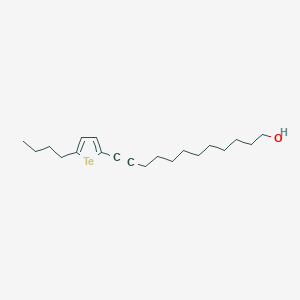
12-(5-Butyltellurophen-2-YL)dodec-11-YN-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-(5-Butyltellurophen-2-YL)dodec-11-YN-1-OL is an organic compound that features a tellurophene ring substituted with a butyl group and a dodecyn-1-ol chain
Vorbereitungsmethoden
The synthesis of 12-(5-Butyltellurophen-2-YL)dodec-11-YN-1-OL typically involves a multi-step process. One common method includes the following steps:
Formation of the Tellurophene Ring: The tellurophene ring can be synthesized by reacting tellurium with a suitable alkyne under specific conditions.
Substitution with Butyl Group: The tellurophene ring is then substituted with a butyl group through a nucleophilic substitution reaction.
Attachment of Dodecyn-1-ol Chain: The final step involves attaching the dodecyn-1-ol chain to the substituted tellurophene ring through a coupling reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
12-(5-Butyltellurophen-2-YL)dodec-11-YN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced tellurophene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group or the dodecyn-1-ol chain can be replaced with other functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Sonogashira coupling, to form larger, more complex molecules.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize reaction rates and yields.
Wissenschaftliche Forschungsanwendungen
12-(5-Butyltellurophen-2-YL)dodec-11-YN-1-OL has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study the effects of tellurium-containing compounds on biological systems
Medicine: The compound’s unique properties make it a candidate for the development of new therapeutic agents, particularly in the field of oncology, where tellurium compounds have shown promise as anticancer agents.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Wirkmechanismus
The mechanism of action of 12-(5-Butyltellurophen-2-YL)dodec-11-YN-1-OL involves its interaction with molecular targets and pathways within biological systems. The tellurium atom in the compound can form bonds with various biomolecules, potentially leading to the disruption of cellular processes. The compound may also interact with enzymes and proteins, affecting their function and activity. Further research is needed to fully elucidate the specific molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
12-(5-Butyltellurophen-2-YL)dodec-11-YN-1-OL can be compared with other similar compounds, such as:
12-(5-Phenyltellurophen-2-YL)dodec-11-YN-1-OL: This compound features a phenyl group instead of a butyl group, leading to different chemical properties and reactivity.
12-(5-Methyltellurophen-2-YL)dodec-11-YN-1-OL: The presence of a methyl group instead of a butyl group results in variations in the compound’s stability and reactivity.
12-(5-Ethyltellurophen-2-YL)dodec-11-YN-1-OL: The ethyl group substitution affects the compound’s solubility and interaction with other molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
920977-23-7 |
|---|---|
Molekularformel |
C20H32OTe |
Molekulargewicht |
416.1 g/mol |
IUPAC-Name |
12-(5-butyltellurophen-2-yl)dodec-11-yn-1-ol |
InChI |
InChI=1S/C20H32OTe/c1-2-3-14-19-16-17-20(22-19)15-12-10-8-6-4-5-7-9-11-13-18-21/h16-17,21H,2-11,13-14,18H2,1H3 |
InChI-Schlüssel |
RDMPJAGMMYJOLH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C([Te]1)C#CCCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


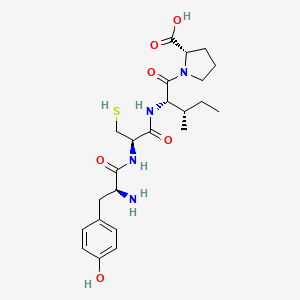

![[1-Propyl-5-(thiophen-2-yl)-1H-pyrrol-2-yl]ethene-1,1,2-tricarbonitrile](/img/structure/B14178230.png)
![N-[(4-Nitrophenyl)methanesulfonyl]-D-alanine](/img/structure/B14178234.png)
![4-[Hydroxy(4-hydroxyphenyl)methoxy]benzaldehyde](/img/structure/B14178237.png)
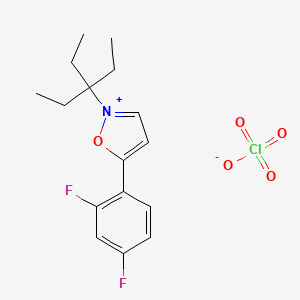
![2,6-DI-Tert-butyl-4-{3-[(2-chloroethyl)sulfanyl]propyl}phenol](/img/structure/B14178242.png)

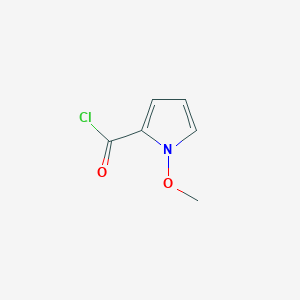
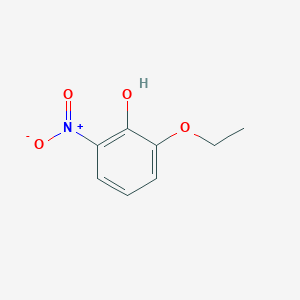
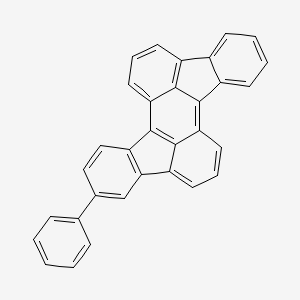
![4-Ethoxy-6-[3-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14178263.png)
![tert-Butyl{[(2R)-5-(1,3-dioxolan-2-yl)pentan-2-yl]oxy}diphenylsilane](/img/structure/B14178274.png)
